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Compound of Interest

Compound Name: CPL304110

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL304110 is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast
Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling
pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key
oncogenic driver in a variety of solid tumors, including bladder, gastric, endometrial, and lung
cancers.[1][2] CPL304110 demonstrates significant anti-proliferative activity in cancer cell lines
with FGFR aberrations and has shown strong anti-tumor efficacy in preclinical xenograft
models.[1][2] These application notes provide a summary of key data and detailed protocols for
utilizing CPL304110 as a tool to investigate FGFR signaling in solid tumor research.

Data Presentation
In Vitro Kinase and Cell Line Inhibitory Activity of
CPL304110

The inhibitory activity of CPL304110 was assessed against FGFR kinases and a panel of
human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are
summarized below.
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Target IC50 (nM) Assay Type

FGFR1 4.08 ADP-Glo Kinase Assay
FGFR2 1.44 ADP-Glo Kinase Assay
FGFR3 10.55 ADP-Glo Kinase Assay

Table 1: In vitro kinase inhibitory activity of CPL304110.[1]

FGFR
Cell Line Cancer Type . IC50 (pM) Assay Type
Aberration
ATPlite
] FGFR2 )
SNU-16 Gastric Cancer o 0.084 - 0.393 Luminescence
Amplification
Assay
ATPlite
RT-112 Bladder Cancer FGFR3 Fusion 0.084 - 0.393 Luminescence
Assay
ATPlite
UM-UC-14 Bladder Cancer FGFR3 Mutation 0.084 - 0.393 Luminescence
Assay
ATPlite
Endometrial ] )
AN3-CA FGFR2 Mutation 0.084 - 0.393 Luminescence
Cancer
Assay
ATPlite
FGFR1 ]
H1581 Lung Cancer o 1.867-4.71 Luminescence
Amplification
Assay
ATPlite
Normal )
HUVEC None >21 Luminescence
Endothelial
Assay

Table 2: Anti-proliferative activity of CPL304110 in human cancer cell lines.[1]
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Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and
angiogenesis. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation
of the intracellular kinase domains. This triggers downstream signaling cascades, primarily the
RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell growth and
survival. CPL304110 exerts its anti-tumor effects by blocking the ATP-binding site of FGFR1, 2,
and 3, thereby inhibiting receptor autophosphorylation and downstream signaling.
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FGFR Signaling Pathway and CPL304110 Inhibition.

Experimental Protocols
FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
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This protocol describes how to measure the inhibitory activity of CPL304110 against FGFR

kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of

ADP produced during a kinase reaction.

Materials:

Recombinant FGFR1, FGFR2, FGFR3 enzymes

CPL304110

ADP-GIlo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM DTT)

ATP

Substrate (e.g., Poly(E,Y) 4:1)

384-well white plates

Procedure:

Prepare serial dilutions of CPL304110 in kinase buffer.

In a 384-well plate, add 1 pL of CPL304110 dilution or vehicle (DMSO).

Add 2 pL of FGFR enzyme solution (e.g., 0.4-1 ng/uL final concentration) to each well.[1]

Initiate the kinase reaction by adding 2 pL of a mixture of substrate and ATP.

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.
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¢ Incubate at room temperature for 30-60 minutes.
e Measure luminescence using a plate reader.

¢ Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized

(Prepare CPL304110 dilutions)

response).

Add CPL304110 and FGFR enzyme to plate

( Initiate reaction with ATP/Substrate )

( Incubate (60 min) )

Add ADP-Glo™ Reagent

( Incubate (40 min) )

Add Kinase Detection Reagent

( Incubate (30-60 min))

Measure Luminescence

Click to download full resolution via product page
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Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

This protocol measures the effect of CPL304110 on the viability of cancer cell lines. The
CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.

Materials:

Cancer cell lines (e.g., SNU-16, RT-112)

Complete cell culture medium

CPL304110

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

96-well opaque-walled plates
Procedure:

e Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to attach
overnight.

e Prepare serial dilutions of CPL304110 in complete culture medium.

e Remove the existing medium and add 100 pL of the CPL304110 dilutions to the respective
wells. Include vehicle-treated and untreated controls.

 Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

o Equilibrate the plate to room temperature for approximately 30 minutes.
e Add 100 pL of CellTiter-Glo® Reagent to each well.

e Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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¢ Measure luminescence using a plate reader.

+ Determine IC50 values by plotting the percentage of cell viability against the logarithm of the

inhibitor concentration.
( Seed cells in 96-well plate )

Treat cells with CPL304110 dilutions

( Incubate for 72 hours )
( Equilibrate plate to room temperature)

Add CellTiter-Glo® Reagent

( Mix and incubate (10 min) )

Measure Luminescence

Click to download full resolution via product page

Workflow for the CellTiter-Glo® Cell Viability Assay.

Western Blotting for FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of CPL304110 on FGFR signaling in cells
by detecting the phosphorylation status of the receptor.

Materials:
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e Cancer cell lines with FGFR aberrations

o CPL304110

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (anti-phospho-FGFR (Tyr653/654), anti-total-FGFR)

o HRP-conjugated secondary antibody

o SDS-PAGE gels and blotting apparatus

e PVDF membrane

e Chemiluminescent substrate

Procedure:

e Seed cells and grow until they reach 70-80% confluency.

» Treat cells with various concentrations of CPL304110 for a specified time (e.g., 2 hours).

o Lyse the cells on ice with lysis buffer.

o Determine protein concentration using a BCA assay.

» Denature protein lysates by boiling in SDS-PAGE sample buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

e Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

 Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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 Strip the membrane and re-probe with an anti-total-FGFR antibody to confirm equal loading.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CPL304110
in a solid tumor xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line with known FGFR aberration (e.g., SNU-16, RT-112, UM-UC-14)[1]

CPL304110

Vehicle solution

Calipers for tumor measurement

Procedure:

Subcutaneously implant cancer cells into the flank of the mice.

e Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize
the mice into treatment and control groups.

e Administer CPL304110 orally at the desired dose and schedule (e.g., once or twice daily).
The control group receives the vehicle.

e Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated
using the formula: (Length x Width2) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies via Western blot).

o Compare the tumor growth between the CPL304110-treated and vehicle-treated groups to
determine efficacy.
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( Implant tumor cells in mice )
( Monitor tumor growth)

( Randomize mice into groups )

Administer CPL304110 or vehicle

Measure tumor volume and body weight

Analyze data and assess efficacy
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Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

CPL304110 is a valuable research tool for investigating the role of FGFR signaling in solid
tumors. The provided data and protocols offer a framework for researchers to design and
execute experiments to further elucidate the mechanism of action of FGFR inhibitors and to
explore their therapeutic potential in various cancer models. These studies have shown that
CPL304110 potently inhibits FGFR1, 2, and 3 and demonstrates selective anti-proliferative
effects in cancer cells harboring FGFR aberrations, supporting its further investigation as a

potential anti-cancer therapeutic.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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